molecular formula C15H18N2O3S B2747709 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide CAS No. 2034398-52-0

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide

Cat. No.: B2747709
CAS No.: 2034398-52-0
M. Wt: 306.38
InChI Key: UWNPIAJSHQZAOK-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide is a bifuran-derived carboxamide compound featuring a thiomorpholinoethyl substituent.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-15(14-4-2-8-20-14)16-11-12(13-3-1-7-19-13)17-5-9-21-10-6-17/h1-4,7-8,12H,5-6,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPIAJSHQZAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide typically involves the acylation of thiomorpholine with furan-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to further reactions to introduce the furan-2-yl group at the appropriate position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Potential

Recent studies have demonstrated the anti-cancer properties of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide derivatives. In particular, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-cancer activity comparable to standard treatments such as doxorubicin:

  • Cell Viability : Compounds showed reduced cell viability percentages in HepG2 cancer cells, suggesting effective cytotoxicity.
  • Structure-Activity Relationships (SAR) : The presence of electron-donor substituents enhanced anti-cancer activity, with para-substituted compounds demonstrating superior efficacy .

Anti-Microbial Activity

The compound has also shown promising results against various microbial strains. In vitro tests indicated that several derivatives exhibited potent antibacterial and antifungal activities:

  • Antibacterial Efficacy : Compounds demonstrated significant inhibition against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL.
  • Antifungal Activity : The derivatives displayed appreciable antifungal activity compared to traditional antifungal agents .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

StudyFindings
Synthesis of carbamothioyl-furan derivatives showed significant anti-cancer activity against HepG2 cells.
Identified as potential inhibitors of SARS-CoV-2 Mpro, showcasing versatility beyond cancer treatment.
Demonstrated antioxidant and antibacterial properties in thiophene-furan derivatives, indicating broader therapeutic potential.

These findings underscore the importance of further exploration into the pharmacological properties and therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The thiomorpholine moiety may enhance the compound’s binding affinity to its targets, while the carboxamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The thiomorpholinoethyl group in the target compound contrasts with substituents in similar furan-carboxamides (Table 1):

Compound Substituent Melting Point (°C) Key Interactions/Properties Source
Target Compound Thiomorpholinoethyl N/A S-mediated flexibility, H-bonding potential Hypothetical
5-Nitro-N-(thiophen-3-yl)furan-2-carboxamide (2H) Thiophene 214–215 Rigid aromatic, π-π stacking
N-(2-Nitrophenyl)furan-2-carboxamide o-Nitrophenyl 388 (decomp.) Intramolecular H-bonding, planar
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4-Oxothiazolidin-3-yl/chromene N/A Strong N—H⋯O, π-π stacking
N-(Pyrimidin-2-yl)furan-2-carboxamide (Patent) Quinoline-piperidine complex N/A High structural complexity

Key Observations :

  • Electronic Effects: The thiomorpholinoethyl group’s sulfur atom may reduce hydrogen-bonding capacity compared to nitro or carbonyl groups but enhance lipophilicity and metabolic stability .
  • Melting Points : Nitro-substituted analogs (e.g., 2H, 2I) exhibit higher melting points (214–268°C) due to strong intermolecular interactions, whereas the target compound’s thiomorpholine group may lower crystallinity .
Hydrogen Bonding and Crystal Packing
  • Nitro-Phenyl Analogs : Intramolecular N—H⋯O bonds enforce planarity (dihedral angle: 9.71° between furan and phenyl rings) .
  • Chromene-Thiazolidinone Derivatives: Extensive N—H⋯O and C—H⋯O interactions stabilize crystal packing via π-π stacking (Cg2–Cg2 = 3.838 Å) .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the reaction of furan derivatives with thiomorpholine and carboxylic acid derivatives. The structural integrity of the compound is confirmed using various spectroscopic techniques, including IR and NMR spectroscopy. The key functional groups include the furan moiety, thiomorpholine ring, and carboxamide group, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli230 μg/mL
Staphylococcus aureus265 μg/mL
Bacillus cereus280 μg/mL

These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various cancer cell lines such as HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The following table summarizes the cell viability percentages observed after treatment with different concentrations of the compound:

Compound HepG2 Cell Viability (%) Huh-7 Cell Viability (%) MCF-7 Cell Viability (%)
4a35.0141.8145.09
4b37.3139.2243.75
4c39.2242.5047.00
4d33.2938.1040.00

The data indicates that compounds with specific substituents on the phenyl ring enhance anticancer activity, suggesting a structure-activity relationship (SAR) that can guide future modifications for improved efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways involved in cell proliferation and survival.

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by Milan Sharda et al., evaluated several derivatives incorporating furan moieties, including this compound, revealing it to be more effective than standard antibiotics against resistant strains of bacteria .
  • Case Study on Anticancer Potential : Research published in MDPI highlighted the efficacy of this compound against HepG2 cells, showing a significant reduction in cell viability compared to untreated controls, suggesting its potential as an effective chemotherapeutic agent .

Q & A

Basic Research Questions

1.1. What synthetic methodologies are effective for preparing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)furan-2-carboxamide?

Answer: The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting furan-2-carbonyl chloride with a thiomorpholine-containing amine precursor in anhydrous acetonitrile under reflux (3–6 hours). Post-synthesis purification typically employs preparative reverse-phase HPLC with UV detection, as described for analogous compounds . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of carbonyl chloride to amine) and temperature to improve yield.

1.2. How can the molecular structure of this compound be confirmed post-synthesis?

Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • FT-IR : Look for characteristic peaks: ~1670 cm⁻¹ (C=O amide stretch), ~1260–1280 cm⁻¹ (C=S or thiomorpholine vibrations) .
  • NMR : ¹H NMR should show furan protons at δ 6.5–7.5 ppm and thiomorpholine methylene protons as multiplet signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons at ~160–170 ppm .
  • LC-MS : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight.

1.3. What crystallization strategies enhance single-crystal growth for X-ray diffraction studies?

Answer: Slow evaporation of polar aprotic solvents (e.g., DMF or DMSO) at 293 K is effective, as these solvents promote hydrogen bonding interactions critical for crystal lattice formation. For example, DMF facilitates N–H⋯O and C–H⋯O interactions, stabilizing the crystal structure .

Advanced Research Questions

2.1. How do intermolecular interactions influence the crystal packing of this compound?

Answer: The crystal packing is stabilized by:

  • Hydrogen bonds : Strong N–H⋯O interactions between amide groups and solvent (e.g., DMF O atoms) with bond lengths ~2.6–2.8 Å. Weak C–H⋯O interactions (3.0–3.5 Å) further stabilize the lattice .
  • π-π stacking : Observed between planar furan and chromone moieties (inter-centroid distances ~3.8 Å) .
    Refinement using SHELXL (via SHELX suite) is recommended for accurate modeling of displacement parameters and hydrogen bonding networks .

2.2. How can conflicting reports on dihedral angles between aromatic moieties be resolved?

Answer: Discrepancies in dihedral angles (e.g., 78.5° vs. 89.4° between furan and chromone groups) may arise from crystallographic refinement protocols or solvent effects. To resolve these:

  • Re-analyze raw diffraction data using updated software (e.g., SHELXL 2018+).
  • Compare thermal displacement parameters (Ueq) to assess positional flexibility.
  • Conduct DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental angles .

2.3. What strategies are recommended for evaluating the compound's antifungal activity?

Answer:

  • In vitro assays : Use microbroth dilution (CLSI M38/M44 guidelines) against Candida spp. or Aspergillus spp. Measure MIC values (typically 2–16 µg/mL for active compounds).
  • Structure-activity relationship (SAR) : Modify the thiomorpholine or furan substituents to assess impacts on potency. For example, introducing electron-withdrawing groups on the furan ring may enhance activity .
  • Molecular docking : Target fungal CYP51 or β-(1,3)-D-glucan synthase to predict binding modes.

2.4. How can computational methods aid in predicting the compound's pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP (aim for <5 for oral bioavailability).
    • CYP450 inhibition (risk of drug-drug interactions).
    • Blood-brain barrier permeability (critical for CNS-targeted drugs).
  • Molecular dynamics (MD) : Simulate interactions with human serum albumin to predict plasma protein binding .

Methodological Challenges

3.1. How to address low diffraction quality in X-ray studies of this compound?

Answer:

  • Cryocooling : Collect data at 100 K to reduce thermal motion.
  • Twinned data : Use SHELXD for structure solution and refine with TWIN/BASF instructions in SHELXL .
  • High-resolution data : Optimize crystal growth using seeding techniques or additive screening (e.g., glycerol or PEG 4000) .

3.2. What analytical pitfalls arise in characterizing thiomorpholine-containing compounds?

Answer:

  • Oxidation artifacts : Thiomorpholine’s sulfur atom is prone to oxidation. Confirm purity via LC-MS and store samples under inert gas.
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria between thiomorpholine conformers .

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